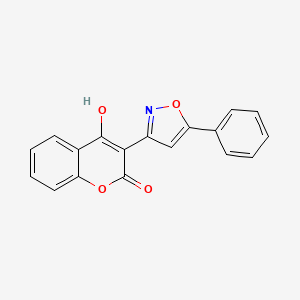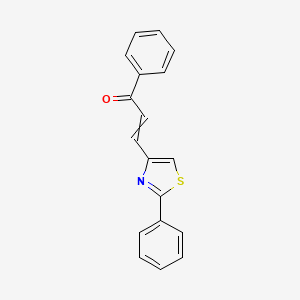
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to both the thiazole ring and the prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating nature of the sulfur atom.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its potential to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer cells, the compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be compared with other thiazole derivatives such as:
2-Phenyl-1,3-thiazole-4-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity, this compound has a different substitution pattern on the thiazole ring but exhibits similar biological activities.
1-Benzoyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea: This compound has a thiourea group attached to the thiazole ring and is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
116227-86-2 |
|---|---|
Molecular Formula |
C18H13NOS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H13NOS/c20-17(14-7-3-1-4-8-14)12-11-16-13-21-18(19-16)15-9-5-2-6-10-15/h1-13H |
InChI Key |
LEDCZKLWQJHQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
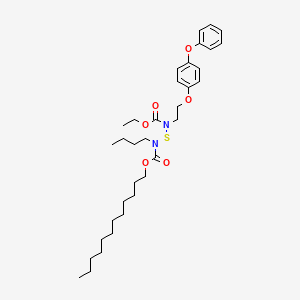

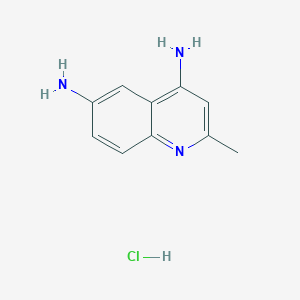
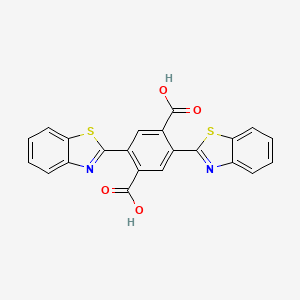
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
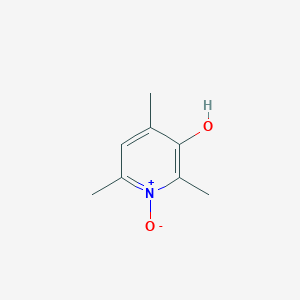
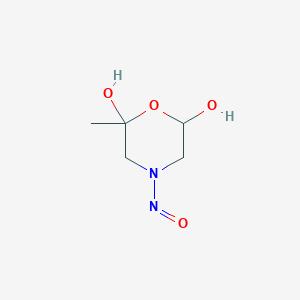
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
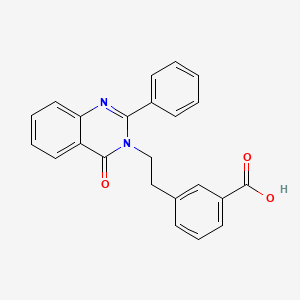
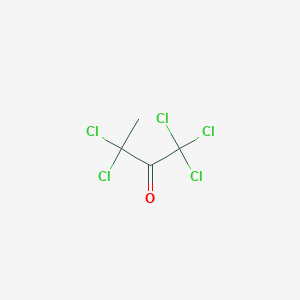
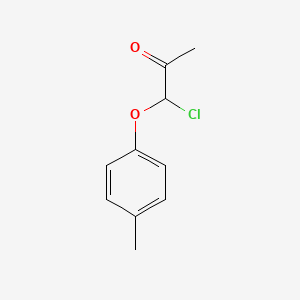
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)
